12(S)-HETE-19,20-alkyne
Description
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 |
InChI Key |
YNUPBNFKEDXDHP-LQWMCKPYSA-N |
Appearance |
Assay:≥97%A solution in ethanol |
Synonyms |
(S,5Z,8Z,10E,14Z)-12-Hydroxyicosa-5,8,10,14-tetraen-19-ynoic Acid |
Origin of Product |
United States |
Biosynthesis and Metabolism of 12 S Hydroxyeicosatetraenoic Acid 12 S Hete : Insights from Alkyne Probe Studies
Enzymatic Pathways of 12(S)-HETE Generation
The biosynthesis of 12(S)-HETE from arachidonic acid is a multi-step process primarily orchestrated by a class of enzymes known as lipoxygenases, with contributions from other enzyme families.
The principal pathway for 12(S)-HETE synthesis is catalyzed by the enzyme arachidonate (B1239269) 12-lipoxygenase (12-LOX). nih.gov In humans, this enzyme, often referred to as the platelet-type 12-LOX, is encoded by the ALOX12 gene. wikipedia.orgwikipedia.org 12-LOX stereospecifically inserts molecular oxygen at the carbon-12 position of arachidonic acid. tandfonline.com
The enzymatic reaction proceeds in two main steps:
Oxygenation : 12-LOX catalyzes the conversion of arachidonic acid into the unstable intermediate 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). wikipedia.orgharvard.edu
Reduction : Ubiquitous cellular peroxidases, particularly glutathione (B108866) peroxidases, rapidly reduce 12(S)-HpETE to the more stable hydroxy derivative, 12(S)-HETE. wikipedia.orgtaylorandfrancis.com
This pathway is the predominant source of 12(S)-HETE in cells like platelets and various tumor cells. nih.govnih.gov The activity of 12-LOX is a critical determinant of the cellular levels of 12(S)-HETE and its subsequent biological effects. tandfonline.com
| Enzyme | Gene (Human) | Primary Substrate | Key Product |
| 12-Lipoxygenase (Platelet-type) | ALOX12 | Arachidonic Acid | 12(S)-HpETE |
Alkyne probe studies, utilizing molecules like 12(S)-HETE-19,20-alkyne or its precursor arachidonic acid-alkyne, provide a sophisticated method to trace these enzymatic steps. By introducing the alkyne-tagged substrate to cells, researchers can track its conversion to 12(S)-HETE-alkyne by 12-LOX. Subsequent "clicking" of a reporter tag allows for visualization and quantification of the newly synthesized product, confirming enzyme activity and pathway flux under various conditions. nih.gov
While 12-LOX is the primary producer of 12(S)-HETE, other lipoxygenase isoforms can also contribute to its formation. Notably, arachidonate 15-lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene in humans, metabolizes arachidonic acid primarily to 15(S)-HETE but also generates 12(S)-HETE as a minor product. wikipedia.org
There are species-specific differences in the product profile of the 15-LOX orthologs. The murine enzyme, often termed 12/15-lipoxygenase, produces a significantly higher ratio of 12-HETE to 15-HETE compared to the human enzyme. tandfonline.com In mice, an epidermal-type 15-lipoxygenase (e-12LO) also predominantly produces 12(S)-HETE from arachidonic acid. wikipedia.org These enzymes, capable of producing both metabolites, are often collectively referred to as 12/15-lipoxygenases. wikipedia.orgnih.gov
| Enzyme | Gene (Human) | Primary Arachidonic Acid Product | Secondary Arachidonic Acid Product |
| 15-Lipoxygenase-1 (15-LOX-1) | ALOX15 | 15(S)-HpETE | 12(S)-HpETE |
The cytochrome P450 (CYP) superfamily of enzymes represents another pathway for the oxidation of arachidonic acid, leading to the formation of various HETEs and epoxyeicosatrienoic acids (EETs). nih.gov Unlike the highly stereospecific lipoxygenases, CYP enzymes can produce a mixture of HETE enantiomers. nih.gov
The use of activity-based probes containing terminal alkynes has been established for profiling the activity of various human P450 enzymes. nih.gov This approach can be adapted to study the specific P450 isoforms responsible for 12-HETE biosynthesis. By designing alkyne probes based on P450 inhibitors or substrates, researchers can identify which specific enzymes are active in producing 12-HETE in a given tissue, thereby clarifying the role of this pathway.
Catabolism and Degradation Pathways of 12(S)-HETE
The biological activity of 12(S)-HETE is tightly regulated not only by its synthesis but also by its metabolic inactivation and degradation. Cells employ specific enzymatic pathways to convert 12(S)-HETE into less active or inactive metabolites.
One of the key catabolic pathways for 12(S)-HETE is (ω-1)-hydroxylation, which involves the addition of a hydroxyl group near the methyl (omega) end of the fatty acid chain. This process is prominently observed in alternatively activated (M2) macrophages. nih.gov The reaction is catalyzed by cytochrome P450 enzymes and converts 12(S)-HETE into 12,19-dihydroxy-5,8,10,14-eicosatetraenoic acid (12,19-diHETE). nih.gov A similar process of ω-hydroxylation can produce 12,20-diHETE, a reaction catalyzed by a CYP monooxygenase in neutrophils. nih.gov
Crucially, these dihydroxy metabolites, such as 12,19-diHETE, have been shown to lack the vasoconstrictive activity of the parent molecule, indicating that this pathway serves as a mechanism for the deactivation of 12(S)-HETE. nih.gov Inhibition of CYP enzymes blocks this conversion, confirming their central role in this metabolic process. nih.gov
A major route for the degradation and clearance of 12(S)-HETE is peroxisomal β-oxidation. nih.gov This catabolic process occurs within peroxisomes and involves the sequential shortening of the fatty acid chain from the carboxyl end. wikipedia.org
Studies using various cell types, including macrophages and cells from patients with peroxisomal disorders, have demonstrated that peroxisomes are the primary site for 12(S)-HETE β-oxidation. nih.govnih.gov The process converts the 20-carbon 12(S)-HETE molecule into shorter, more polar metabolites. One of the major end products identified after two cycles of β-oxidation is the 16-carbon compound 8-hydroxy-4,6,10-hexadecatrienoic acid. nih.govnih.govkarger.com Like the products of hydroxylation, this chain-shortened metabolite is biologically inactive in assays where 12(S)-HETE is potent, confirming peroxisomal β-oxidation as a key inactivation pathway. nih.govnih.gov
| Degradation Pathway | Key Enzyme Class | Cellular Location | Resulting Metabolite Example | Biological Activity of Metabolite |
| (ω-1)-Hydroxylation | Cytochrome P450 | Microsomes | 12,19-diHETE | Inactive nih.gov |
| β-Oxidation | Peroxisomal enzymes | Peroxisomes | 8-hydroxy-4,6,10-hexadecatrienoic acid | Inactive nih.gov |
The application of this compound is particularly valuable for studying these catabolic pathways. When cells are treated with this probe, it enters the same degradation pathways as the natural compound. The resulting alkyne-tagged metabolites (e.g., hydroxylated or chain-shortened versions) can be isolated and identified using mass spectrometry. Furthermore, by attaching a fluorescent tag via click chemistry, researchers can visualize the subcellular localization of the probe and its metabolites, providing direct evidence for its processing within specific organelles like peroxisomes.
Formation of Tetranor-12(S)-HETE and Other Metabolites
The metabolism of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) is a critical process for modulating its biological activity, leading to the formation of various derivatives with altered functions. The use of alkyne-tagged probes, such as this compound, has been instrumental in elucidating these metabolic pathways. The terminal alkyne group allows for "click chemistry" reactions, enabling researchers to attach fluorescent or biotinylated labels to trace the compound's fate within biological systems caymanchem.com.
One of the primary metabolic routes for 12(S)-HETE is β-oxidation, a process that shortens the fatty acid chain. This typically occurs in peroxisomes, specialized organelles within the cell nih.govnih.gov. The major product of this pathway is 8(S)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, commonly known as tetranor-12(S)-HETE nih.govcaymanchem.com. The formation of this metabolite has been observed in various tissues and cell types, including Lewis lung carcinoma cells and mouse peritoneal macrophages nih.govcaymanchem.com. In certain conditions, such as Zellweger's Syndrome, peroxisomal abnormalities prevent the metabolism of 12(S)-HETE, which may contribute to the disease's symptoms caymanchem.com. While tetranor-12(S)-HETE is a major metabolite, its specific biological function is not yet fully determined, though it may play a role in inflammatory responses in injured corneas caymanchem.com.
In addition to β-oxidation, 12(S)-HETE can undergo metabolism through other enzymatic reactions. Studies in alternatively activated (M2) macrophages have identified ω-1 hydroxylation as another significant pathway nih.gov. This process, likely mediated by cytochrome P450 enzymes, results in the formation of 12(S),19-dihydroxy-5,8,10,14-eicosatetraenoic acid (12,19-diHETE) nih.gov. Interestingly, M2-polarized macrophages actively metabolize 12(S)-HETE into both tetranor-12(S)-HETE and 12,19-diHETE, whereas pro-inflammatory M1 macrophages show very limited metabolic activity nih.gov. These metabolites have been shown to lack the vasoconstrictive enhancing effects of the parent compound, suggesting that this metabolic deactivation by M2 macrophages could play a role in resolving inflammation and hypertension nih.gov.
Another identified metabolite is 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-oxo-ETE), which is formed through the oxidation of the hydroxyl group of 12(S)-HETE by a specific NAD+-dependent 12-hydroxyeicosanoid dehydrogenase wikipedia.orgnih.gov.
Table 1: Key Metabolites of 12(S)-HETE
| Metabolite Name | Formation Pathway | Key Enzyme/Process | Biological Significance |
|---|---|---|---|
| Tetranor-12(S)-HETE | β-Oxidation | Peroxisomal Enzymes | Major metabolite; biological function under investigation nih.govcaymanchem.com. |
| 12(S),19-diHETE | ω-1 Hydroxylation | Cytochrome P450 | Inactive metabolite; formation prominent in M2 macrophages nih.gov. |
Interplay with Other Eicosanoid Pathways
The biological impact of 12(S)-HETE is not confined to its direct actions but also involves significant interplay with other eicosanoid signaling pathways, primarily the cyclooxygenase (COX) and other lipoxygenase (LOX) pathways. Eicosanoids are a large family of signaling lipids derived from arachidonic acid, and the balance and interaction between different branches of their metabolic network are crucial for physiological homeostasis.
A notable interaction occurs with the COX pathway, which is responsible for the synthesis of prostaglandins (B1171923) and thromboxanes. In certain cancer cells, such as human prostate cancer cells, 12(S)-HETE has been shown to induce the expression of cyclooxygenase-1 (COX-1) wikipedia.org. This induction leads to an increased synthesis of prostaglandin (B15479496) E2 (PGE2), a potent signaling molecule involved in cell proliferation, inflammation, and cancer progression wikipedia.org. This represents a mechanism where a product of the 12-LOX pathway can amplify the activity of the COX pathway, potentially contributing to pathological conditions.
Furthermore, 12(S)-HETE and its stereoisomer 12(R)-HETE can directly interact with receptors from other eicosanoid families. Research has demonstrated that these molecules act as competitive antagonists at the thromboxane (B8750289) receptor, which mediates the actions of thromboxane A2 nih.gov. This antagonism can lead to physiological effects such as the relaxation of arteries that have been pre-constricted by a thromboxane mimetic, indicating a direct modulatory role on the thromboxane signaling axis nih.gov.
The metabolism of 12(S)-HETE itself can be carried out by enzymes that are central to other lipid signaling pathways. For instance, cytochrome P450 ω-oxidases, which are known to produce other eicosanoids like 20-HETE, are also capable of metabolizing 12-HETE wikipedia.org. This metabolic crossover highlights the interconnectedness of eicosanoid-generating systems. While 12-LOX is the primary enzyme for 12(S)-HETE synthesis, other enzymes like cyclooxygenases can also produce small amounts of 12-HETE precursors nih.gov. This complex web of interactions underscores that the biological effect of activating one pathway can be significantly influenced by the status and activity of related pathways.
Table 2: Interactions of 12(S)-HETE with Other Eicosanoid Pathways
| Interacting Pathway | Mechanism of Interaction | Outcome |
|---|---|---|
| Cyclooxygenase (COX) | Induction of COX-1 expression wikipedia.org. | Increased synthesis of Prostaglandin E2 (PGE2) wikipedia.org. |
| Thromboxane | Competitive antagonism at the thromboxane A2 receptor nih.gov. | Inhibition of thromboxane-mediated vasoconstriction nih.gov. |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 12(S)-Hydroxyeicosatetraenoic Acid | 12(S)-HETE |
| This compound | |
| Tetranor-12(S)-HETE | |
| 8(S)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid | |
| 12(S),19-dihydroxy-5,8,10,14-eicosatetraenoic acid | 12,19-diHETE |
| 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid | 12-oxo-ETE |
| Arachidonic Acid | |
| Prostaglandin E2 | PGE2 |
| Thromboxane A2 | |
| 20-Hydroxyeicosatetraenoic acid | 20-HETE |
Molecular and Cellular Mechanisms of Action of 12 S Hete: Elucidation with 12 S Hete 19,20 Alkyne Probes
Intracellular Signaling Cascades Modulated by 12(S)-HETE
12(S)-HETE modulates a complex network of intracellular signaling pathways to control various cellular functions. Research in A431 epidermoid carcinoma cells has identified that its signaling network involves extracellular-regulated protein kinase (ERK1/2), protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3 kinase), and Src kinase. nih.gov The 12(S)-HETE-19,20-alkyne probe is instrumental in dissecting these pathways by enabling the identification of direct binding partners and visualizing the spatial and temporal dynamics of signaling events.
The Mitogen-Activated Protein Kinase (MAPK) pathways are critical mediators of cellular responses to external stimuli. Studies have shown that 12(S)-HETE stimulates the activation of the ERK1/2 pathway in various cancer cells, including prostate and pancreatic cancer, leading to increased cell proliferation. wikipedia.org For instance, in PC-3 prostate cancer cells, 12(S)-HETE's activation of the ERK1/2 pathway is mediated by the G-protein coupled receptor GPR31. wikipedia.orgnih.gov In addition to ERK1/2, 12(S)-HETE has also been shown to induce the phosphorylation of p38 MAPK. albany.edu
The this compound probe can be used to further elucidate this process. By attaching a biotin (B1667282) tag via click chemistry, researchers can perform pull-down assays to isolate and identify the direct upstream proteins that bind 12(S)-HETE to initiate the MAPK cascade. Furthermore, fluorescently labeling the probe allows for imaging the colocalization of 12(S)-HETE with key pathway components like RAF and MEK, providing direct visual evidence of the signaling complex assembly. nih.gov
The PI3K/Akt pathway is a central signaling route that regulates cell survival, growth, and proliferation. 12(S)-HETE has been demonstrated to activate this pathway in multiple cell types. nih.gov In A431 cells, the anti-apoptotic effects of 12(S)-HETE are dependent on the PI3K/Akt pathway. nih.gov The Gβγ subunits of G-protein coupled receptors activated by 12(S)-HETE can drive PI3K/Akt signaling. nih.gov
Using the this compound probe, the direct interaction of 12(S)-HETE with components of the PI3K/Akt pathway can be investigated. For example, biotinylated 12(S)-HETE can be used in affinity purification-mass spectrometry (AP-MS) experiments to determine if it directly binds to the regulatory subunits of PI3K or other associated proteins, thereby clarifying the initial activation step.
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are involved in a wide array of cellular processes. nih.gov The activation of PKC is a noted component of 12(S)-HETE signaling. nih.gov In B16 amelanotic melanoma cells, 12(S)-HETE-induced cell spreading on fibronectin is mediated by PKC. nih.gov Furthermore, some of 12(S)-HETE's effects on the cytoskeleton, such as vimentin (B1176767) phosphorylation, are dependent on PKC activation.
The this compound probe offers a method to explore the specific interactions between 12(S)-HETE and different PKC isoforms. By employing the probe in cellular lysates followed by immunoprecipitation with isoform-specific PKC antibodies, it is possible to determine which specific PKC isoforms are direct targets or are part of a larger complex that binds 12(S)-HETE.
Src, a non-receptor tyrosine kinase, and Focal Adhesion Kinase (FAK), a key organizer of focal adhesions, are crucial for cell migration and adhesion. Research has shown that 12(S)-HETE treatment leads to the tyrosine phosphorylation of FAK, a process that requires Src activity. nih.gov This activation is essential for changes in cell adhesion and migration. nih.gov
The this compound probe can be a valuable tool to dissect the 12(S)-HETE-Src-FAK signaling axis. Using fluorescence resonance energy transfer (FRET) with a fluorescently-tagged probe, one could potentially measure the proximity and interaction between 12(S)-HETE and Src kinase in living cells, providing insights into the direct activation mechanism.
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell proliferation. In PC-3 prostate cancer cells, 12(S)-HETE stimulates the activation of the NF-κB pathway, contributing to cell growth. wikipedia.org The related lipid mediator 20-HETE has also been shown to cause NF-κB activation through phosphorylation of its inhibitor, IκB. nih.govresearchgate.net Integrin-Linked Kinase (ILK) is a scaffold protein involved in cell-matrix interactions and signaling. nih.gov
The this compound probe can be used to determine the subcellular location where 12(S)-HETE initiates NF-κB signaling. By fluorescently labeling the probe, researchers can track its path to the cell membrane or intracellular compartments and observe its colocalization with upstream activators of the NF-κB pathway, such as IκB kinase (IKK).
Table 1: Summary of Signaling Pathways Modulated by 12(S)-HETE and Applications of this compound Probe
| Signaling Pathway | Key Mediators Activated by 12(S)-HETE | Potential Application of this compound Probe | Key References |
| MAPK | ERK1/2, p38 MAPK, RAF, MEK | Identify direct binding partners in the cascade via pull-down assays; Visualize signaling complex formation. | nih.gov, wikipedia.org, nih.gov |
| PI3K/Akt | PI3K, Akt, p90Rsk | Determine direct binding to PI3K subunits via affinity purification-mass spectrometry. | nih.gov, nih.gov |
| PKC | Various PKC Isoforms | Identify specific PKC isoform interactions via co-immunoprecipitation with the tagged probe. | nih.gov, nih.gov |
| Src/FAK | Src Kinase, Focal Adhesion Kinase (FAK) | Measure direct interaction with Src in live cells using FRET. | nih.gov |
| NF-κB/ILK | NF-κB, IκB Kinase (IKK) | Track subcellular localization of 12(S)-HETE to pinpoint the site of NF-κB pathway initiation. | wikipedia.org, nih.gov, nih.gov |
Impact on Cellular Processes and Functions
The activation of the signaling cascades detailed above by 12(S)-HETE translates into significant effects on various cellular processes that are critical in both normal physiology and disease. These processes include cell proliferation, migration, adhesion, and survival.
Cell Proliferation: 12(S)-HETE acts as a mitogenic factor, stimulating DNA synthesis and cell growth in various cell types, including microvascular endothelial cells and pancreatic cancer cells. nih.gov This proliferative effect is often linked to the activation of the ERK1/2 pathway. wikipedia.org
Cell Migration and Spreading: 12(S)-HETE promotes the migration of carcinoma cells on laminin (B1169045) and enhances their spreading on fibronectin. nih.gov The effect on cell spreading is mediated by the rearrangement of the actin cytoskeleton and the activation of PKC. nih.govnih.gov
Cell Adhesion: The lipid mediator can increase tumor cell adhesion to endothelial cells by upregulating the expression of integrins, such as αvβ3, on the endothelial cell surface.
Anti-Apoptosis: By activating survival pathways like PI3K/Akt, 12(S)-HETE can protect cells from apoptosis. nih.gov
The this compound probe provides an advanced method to study these cellular functions. By attaching a fluorescent label, researchers can directly visualize the incorporation and localization of 12(S)-HETE during processes like cell migration and spreading. This allows for a more detailed understanding of how the spatial distribution of this lipid mediator within the cell correlates with changes in cell morphology and function.
Table 2: Cellular Functions Modulated by 12(S)-HETE
| Cellular Process | Effect of 12(S)-HETE | Associated Signaling Pathway(s) | Key References |
| Proliferation | Stimulates cell growth and DNA synthesis. | MAPK (ERK1/2), NF-κB | wikipedia.org, nih.gov |
| Migration | Promotes cell movement on extracellular matrix proteins. | PKC, PI3K, Src | nih.gov |
| Spreading | Accelerates cell spreading on fibronectin. | PKC, ERK1/2, PI3K | nih.gov, nih.gov |
| Adhesion | Increases tumor cell adhesion to endothelium. | Integrin signaling | |
| Survival | Inhibits apoptosis. | PI3K/Akt | nih.gov |
Regulation of Cell Migration and Adhesion
12(S)-HETE plays a significant role in promoting tumor cell migration and adhesion, critical steps in the metastatic cascade. Studies have shown that 12(S)-HETE stimulates the migration of tumor cells on laminin, a major component of the basement membrane. This process is dependent on the activation of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), as inhibitors of these signaling pathways eliminate 12(S)-HETE-induced cell migration. Furthermore, the involvement of Src kinase is also implicated, with its inhibition reducing migration by 50%. nih.gov
In the context of cell adhesion, 12(S)-HETE enhances the adhesion of tumor cells to various extracellular matrix components, including fibronectin and the subendothelial matrix, at concentrations as low as 0.1 µM. caymanchem.com One of the key mechanisms underlying this effect is the ability of 12(S)-HETE to increase the surface expression of integrin receptors on endothelial cells. Specifically, it has been demonstrated to upregulate αvβ3 integrins on rat aortic endothelial cells. This increased expression of αvβ3 integrins on the endothelial cell surface subsequently promotes the adhesion of tumor cells.
The use of this compound probes could provide a more detailed understanding of these processes. By tagging the alkyne probe with a fluorescent marker, researchers can visualize the subcellular localization of 12(S)-HETE during cell migration and adhesion, potentially identifying its accumulation at focal adhesions or leading edges of migrating cells.
Modulation of Cell Spreading and Morphology
Beyond migration and adhesion, 12(S)-HETE also influences the spreading and morphology of cells. In A431 epidermoid carcinoma cells, 12(S)-HETE has been shown to stimulate cell spreading on fibronectin. The signaling pathways governing this process are distinct from those regulating migration on laminin. 12(S)-HETE-stimulated cell spreading on fibronectin relies on the activation of extracellular-regulated protein kinase (ERK1/2) and PI3K, while being independent of PKC and Src. nih.gov
A key event in cell spreading and the establishment of cell-matrix adhesions is the phosphorylation of focal adhesion kinase (FAK). Treatment of cells with 12(S)-HETE leads to the tyrosine phosphorylation of FAK. This specific signaling event is dependent on Src kinase activity, but not on PKC, PI3K, or ERK1/2. nih.gov This highlights the complexity of 12(S)-HETE signaling, with different downstream pathways being activated to control distinct cellular functions.
Probes like this compound could be instrumental in identifying the specific proteins that interact with 12(S)-HETE to initiate these signaling cascades. By using the alkyne probe in pull-down assays coupled with mass spectrometry, it may be possible to identify novel binding partners of 12(S)-HETE that are involved in the regulation of cell spreading and morphology.
Influence on Cell Proliferation and DNA Synthesis
12(S)-HETE has been identified as a mitogenic factor for various cell types, including microvascular endothelial cells, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Treatment of murine lung-derived microvascular endothelial cells with exogenous 12(S)-HETE promoted the healing of injured cell monolayers and enhanced cell growth in a time- and dose-dependent manner. Furthermore, thymidine (B127349) incorporation assays revealed that 12(S)-HETE increased DNA synthesis by more than four-fold in these cells. The physiological relevance of endogenous 12(S)-HETE in this process was demonstrated by the dose-dependent inhibition of normal endothelial cell growth by a selective 12-lipoxygenase inhibitor.
In human pancreatic cancer cell lines, 12(S)-HETE has also been shown to markedly stimulate cell proliferation in a time- and concentration-dependent manner. This mitogenic effect is associated with the activation of intracellular protein tyrosine kinases, as evidenced by the induction of tyrosine phosphorylation of multiple cellular proteins by 12(S)-HETE and the abolishment of its proliferative effect by a tyrosine kinase inhibitor.
The application of this compound could aid in tracking the metabolic fate of 12(S)-HETE in proliferating cells. By coupling the alkyne probe to a biotin tag, researchers could isolate and identify metabolites of 12(S)-HETE and their potential roles in regulating cell proliferation and DNA synthesis.
Anti-Apoptotic Mechanisms
A critical aspect of cancer progression is the ability of tumor cells to evade apoptosis, or programmed cell death. 12(S)-HETE contributes to this by activating pro-survival signaling pathways. In serum-starved A431 cells, inhibition of the 12-lipoxygenase enzyme leads to apoptosis. This suggests that endogenous 12(S)-HETE is necessary for cell survival under stress conditions.
12(S)-HETE has been shown to stimulate the activity of p90 ribosomal S6 kinase (p90Rsk) and Akt (also known as protein kinase B), which are key components of the ERK and PI3K-dependent anti-apoptotic pathways, respectively. nih.gov By activating these kinases, 12(S)-HETE promotes cell survival and protects cancer cells from apoptosis.
The use of this compound probes could help in identifying the direct upstream targets of 12(S)-HETE that lead to the activation of these anti-apoptotic pathways. For instance, co-localization studies using a fluorescently tagged alkyne probe could reveal interactions with specific membrane receptors or intracellular proteins that initiate the pro-survival signaling cascade.
Identification of Cellular Targets and Binding Partners
The diverse biological effects of 12(S)-HETE are mediated through its interaction with specific cellular targets, including receptors and enzymes. The this compound probe is an ideal tool for the identification and characterization of these binding partners.
Exploring Receptor Interactions (e.g., Mu-Opioid Receptors for 12-HETE)
The cellular effects of 12(S)-HETE are initiated by its binding to specific cell surface receptors. One such receptor is the G protein-coupled receptor GPR31, which has been identified as a high-affinity receptor for 12(S)-HETE. Another receptor implicated in mediating the effects of 12(S)-HETE is the leukotriene B4 receptor 2 (BLT2).
While a direct interaction between 12-HETE and mu-opioid receptors has not been definitively established, there is evidence of crosstalk between the opioid and 12-lipoxygenase pathways. For instance, in the central nervous system, the effects of morphine on neurotransmitter release have been shown to be mediated by 12-lipoxygenase metabolites. Furthermore, in a model of delayed cardioprotection, a delta-opioid agonist was found to enhance the expression and activity of 12-lipoxygenase, leading to increased production of 12-HETE. This suggests an indirect functional relationship between opioid receptor signaling and the 12-HETE pathway.
The this compound probe could be utilized in binding assays to screen for novel receptors or to confirm direct interactions with putative receptors like the mu-opioid receptor. By labeling the probe with a radioactive or fluorescent tag, researchers can perform saturation binding studies on cell membranes or purified receptors to determine binding affinity and specificity.
Probing Enzyme-Substrate Interactions
12(S)-HETE can also serve as a substrate for further enzymatic conversion, leading to the formation of other bioactive metabolites. For example, 12(S)-HETE can be oxidized to 12-oxo-ETE. Understanding the enzymes that metabolize 12(S)-HETE is crucial for a complete picture of its biological activity.
A study on a similar alkyne-tagged fatty acid, 19-alkyne-arachidonic acid, revealed that the alkyne modification can influence its metabolism. In human platelets, the synthesis of 12-lipoxygenase products was significantly less from the alkyne analog compared to the natural arachidonic acid. This highlights the importance of validating the metabolic fate of this compound to ensure it accurately reflects the metabolism of the parent compound.
Role of 12 S Hete in Physiological and Pathophysiological Processes: Studies Utilizing Alkyne Probes
Angiogenesis and Vascular Biology
The formation of new blood vessels, or angiogenesis, is a critical process in both normal physiology and disease. Studies using probes like 12(S)-HETE-19,20-alkyne have helped elucidate the multifaceted role of 12(S)-HETE in regulating vascular endothelial cells.
Mitogenic Effects on Endothelial Cells
12(S)-HETE functions as a potent mitogenic factor for microvascular endothelial cells, playing a potential role in angiogenesis. nih.gov Research has demonstrated that exogenous application of 12(S)-HETE promotes the growth of these cells in a time- and dose-dependent manner. nih.gov Specifically, thymidine (B127349) incorporation assays revealed that 12(S)-HETE can increase DNA synthesis by more than fourfold, indicating a strong proliferative stimulus. nih.gov Furthermore, the inhibition of normal, serum-stimulated endothelial cell growth by a selective 12-lipoxygenase inhibitor suggests that endogenously produced 12(S)-HETE is a physiological growth factor for these cells. nih.gov
Influence on Endothelial Cell Migration and Tube Differentiation
Angiogenesis is a highly orchestrated process that involves not only cell proliferation but also migration and differentiation into tube-like structures. researchgate.net The endogenous 12-lipoxygenase pathway is integral to these endothelial cell angiogenic responses. researchgate.net Studies have shown that inhibiting 12-lipoxygenase can block endothelial cell migration induced by vascular endothelial growth factor (VEGF). This inhibitory effect can be partially reversed by the addition of exogenous 12(S)-HETE, confirming its direct role in promoting cell motility. researchgate.net Similarly, 12(S)-HETE is involved in the differentiation of endothelial cells into the complex networks that form new capillaries.
Contribution to Vasoconstriction
The influence of 12(S)-HETE on vascular tone is complex, with studies reporting both vasoconstrictive and vasodilatory effects depending on the specific vascular bed and species examined. wikipedia.orgnih.gov Some reports identify 12(S)-HETE as a potent vasoconstrictor, observing its ability to constrict isolated dog arcuate arteries. nih.gov It has also been shown to modulate the intracellular actions of Angiotensin II in cultured rat vascular smooth muscle cells, thereby enhancing its signaling. nih.gov Conversely, other research suggests 12(S)-HETE can cause vasodilation in mouse mesenteric arteries by acting as a competitive antagonist at the thromboxane (B8750289) receptor, which blocks the constrictive actions of thromboxane A2. wikipedia.orgresearchgate.net
Table 1: Research Findings on the Vascular Effects of 12(S)-HETE
| Effect | Observation | Vascular Bed/Model | Reference |
|---|---|---|---|
| Vasoconstriction | Potent constrictive effect. | Isolated dog arcuate arteries | nih.gov |
| Signal Enhancement | Enhances Angiotensin II signaling. | Cultured rat vascular smooth muscle cells | nih.gov |
| Vasodilation | Blocks vasoconstriction by thromboxane A2. | Mouse mesenteric arteries | wikipedia.orgresearchgate.net |
| Vasodilation | Stimulates dilation. | Rat mesenteric arteries, pig coronary microvessels | wikipedia.org |
Tumor Cell Biology and Metastasis
The 12-lipoxygenase pathway and its product 12(S)-HETE are increasingly recognized for their pivotal role in cancer progression and metastasis. nih.gov Probes such as this compound are instrumental in dissecting the mechanisms by which this lipid mediator influences tumor cell behavior.
Promotion of Tumor Cell Adhesion to Extracellular Matrix
A critical step in metastasis is the adhesion of tumor cells to the extracellular matrix (ECM) and the endothelium of blood vessels. nih.govresearchgate.net 12(S)-HETE significantly promotes this process. nih.gov It enhances tumor cell adhesion by increasing the surface expression of integrin receptors, specifically αvβ3, on endothelial cells. nih.govresearchgate.net This upregulation leads to stronger adhesion of endothelial cells to the ECM protein vitronectin. nih.gov Consequently, tumor cells exhibit increased adhesion to endothelial monolayers that have been treated with 12(S)-HETE. nih.gov This suggests that 12(S)-HETE modulates tumor cell-endothelium interactions by altering the adhesive properties of the endothelial cells. nih.gov
Role in Tumor Cell Metastatic Potential
There is a positive correlation between the capacity of tumor cells to synthesize 12(S)-HETE and their metastatic potential. nih.gov This lipid mediator acts as a crucial intracellular signaling molecule that influences multiple stages of the metastatic cascade. nih.govnih.gov Both exogenous and endogenous 12(S)-HETE can activate protein kinase C, enhance tumor cell adhesion, and induce endothelial cell retraction to facilitate invasion. nih.gov The expression of platelet-type 12-lipoxygenase in various tumor cell lines provides a rationale for its role as a key modulatory molecule in metastasis, affecting everything from tumor cell motility and proteolysis to invasion and angiogenesis. nih.govresearchgate.net
Table 2: Documented Roles of 12(S)-HETE in the Metastatic Cascade
| Metastatic Process | Effect of 12(S)-HETE | Mechanism | Reference |
|---|---|---|---|
| Tumor Cell Adhesion | Promotes adhesion to endothelium and ECM. | Increases surface expression of αvβ3 integrins on endothelial cells. | nih.govresearchgate.net |
| Tumor Cell Motility | Enhances cell movement. | Activates intracellular signaling pathways like protein kinase C. | nih.gov |
| Invasion | Facilitates invasion through endothelial layers. | Induces endothelial cell retraction. | nih.gov |
| Angiogenesis | Stimulates new blood vessel formation. | Acts as a mitogen for endothelial cells. | nih.govnih.gov |
Impact on Cancer Cell Survival and Proliferation
While specific studies utilizing this compound in cancer research are not extensively documented in publicly available literature, the broader role of its parent compound, 12(S)-HETE, in cancer cell survival and proliferation is well-established. nih.gov 12(S)-HETE has been shown to be a critical signaling molecule in multiple steps of the metastatic cascade. nih.gov Tumor cells themselves can produce 12(S)-HETE, and this endogenous production is positively correlated with their metastatic potential. nih.gov
Research has demonstrated that 12(S)-HETE exerts its pro-cancer effects through various mechanisms:
Promotion of Cell Proliferation: 12(S)-HETE has been observed to markedly stimulate the proliferation of pancreatic cancer cells in a manner that is dependent on both time and concentration. nih.gov This mitogenic effect is linked to the activation of intracellular protein tyrosine kinases and the ERK signaling pathway. nih.gov
Enhancement of Cell Survival: In prostate cancer cells, 12(S)-HETE promotes survival by increasing the expression of the alpha-v beta-5 cell surface adhesion molecule. wikipedia.org It also counteracts apoptosis (programmed cell death) induced by the inhibition of 12-LOX. wikipedia.org
Activation of Pro-Survival Signaling Pathways: 12(S)-HETE stimulates signaling pathways known to be involved in cell proliferation, such as the mitogen-activated protein kinase (MAPK) kinase/extracellular signal-regulated kinases (ERK)-1/2 pathway and the NF-κB pathway. wikipedia.org
Induction of Angiogenesis: The compound can induce the expression of vascular endothelial growth factor (VEGF), a key protein in the formation of new blood vessels that are essential for tumor growth and metastasis. wikipedia.orgtandfonline.com
The G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, and its activation is implicated in the proliferation, migration, and invasion of cancer cells. tandfonline.com
| Cancer Type | Effect of 12(S)-HETE | Signaling Pathway Involved |
| Pancreatic Cancer | Stimulates proliferation | Protein Tyrosine Kinase, ERK |
| Prostate Cancer | Promotes survival and proliferation | MAPK/ERK, NF-κB |
| Various Solid Tumors | Promotes metastasis, angiogenesis | Protein Kinase C, VEGF induction |
Renal and Cardiovascular Regulation
12(S)-HETE plays a significant role in the regulation of the renal and cardiovascular systems, particularly in the context of hypertension.
Elevated levels of 12(S)-HETE have been observed in patients with essential hypertension, suggesting a role for this metabolite in the pathogenesis of the disease. The production of 12(S)-HETE by platelets is higher in spontaneously hypertensive rats, and there is a strong correlation between its production and systolic blood pressure.
Angiotensin II (Ang II), a potent vasoconstrictor, has been shown to increase the production of 12(S)-HETE. This eicosanoid, in turn, mediates some of the effects of Ang II. For instance, 12(S)-HETE is involved in Ang II-induced intracellular calcium transients in vascular smooth muscle cells and modulates Ang II-induced aldosterone (B195564) secretion. Inhibition of the 12-lipoxygenase pathway can attenuate the vasoconstrictor action of Ang II in hypertensive models. Furthermore, 12(S)-HETE can enhance the vasoconstrictor effects of Ang II in the renal microvasculature.
12(S)-HETE has direct effects on vascular smooth muscle cells (VSMCs), contributing to vascular remodeling seen in hypertension. It has been demonstrated that 12(S)-HETE can directly induce hypertrophy (an increase in cell size) in VSMCs. This effect is mediated, at least in part, by the activation of the p38 MAPK and cAMP response element-binding protein (CREB).
Furthermore, 12(S)-HETE can stimulate the transcription and production of fibronectin, an extracellular matrix protein, in VSMCs. This contributes to the fibrosis and stiffening of blood vessels associated with hypertensive conditions. The effects of both Ang II and 12(S)-HETE on VSMC hypertrophy and fibronectin production are enhanced in hyperglycemic conditions, suggesting a particular relevance in diabetic vasculopathy.
| Process | Effect of 12(S)-HETE | Key Mediators |
| Hypertension | Increased levels in hypertensive patients and models. Mediates Angiotensin II effects. | Angiotensin II, Platelets |
| VSMC Hypertrophy | Direct induction of vascular smooth muscle cell growth. | p38 MAPK, CREB |
| Fibronectin Production | Increased transcription and protein levels in VSMCs. | - |
Neurological Functions
Studies have identified 12(S)-HETE as a significant lipid modulator within the nervous system, particularly in response to ischemic events. nih.govnih.govnih.gov Its functions are critical in protecting neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters leads to cell damage.
Neuromodulatory Properties
12(S)-HETE is recognized as a neuromodulator that is synthesized in the brain during ischemia. nih.govnih.govcncb.ac.cn It plays a protective role by mitigating neuronal damage caused by overstimulation. Research shows that its effects are stereostructurally specific; the 12(S)-HETE isomer provides significant protection, whereas the 12(R)-HETE isomer offers no such benefit. nih.gov This neuroprotective action is mediated through the activation of a G(i/o)-protein-coupled receptor, which initiates a signaling cascade that helps maintain neuronal integrity during periods of stress. nih.govnih.gov
Effects on Neuronal Calcium Influx and Neurotransmitter Release
A key aspect of 12(S)-HETE's neuroprotective function is its ability to regulate the flow of calcium ions (Ca²⁺) into neurons and modulate the release of neurotransmitters like glutamate (B1630785). nih.govmedchemexpress.com
Key findings from research include:
Attenuation of Calcium Influx : 12(S)-HETE has been demonstrated to reduce the influx of calcium into neurons, a critical factor in excitotoxicity. nih.gov
Inactivation of Calcium Channels : It specifically inactivates N- and L-type voltage-gated calcium channels, which are crucial pathways for calcium entry into cells. This action is sensitive to pertussis toxin, indicating it is mediated by a G(i/o)-protein-coupled receptor. nih.govnih.gov
Reduction of Glutamate Release : By limiting calcium influx, 12(S)-HETE also attenuates the release of the excitatory neurotransmitter glutamate. nih.govmedchemexpress.com
Table 1: Effects of 12(S)-HETE on Neuronal Calcium Channels
| Calcium Channel Type | Effect of 12(S)-HETE | Mediating Receptor Type |
|---|---|---|
| N-type | Inactivation | G(i/o)-protein-coupled |
| L-type | Inactivation | G(i/o)-protein-coupled |
| P-type | No significant effect | Not applicable |
Inhibition of AMPA Receptor Activation
In addition to regulating calcium channels, 12(S)-HETE directly counters the excitotoxic effects mediated by AMPA receptors (AMPA-R). nih.govcncb.ac.cn When cortical neurons are subjected to glutamate toxicity via AMPA-R activation, treatment with 12(S)-HETE can reduce neuronal damage by up to 40%. nih.gov This protective effect is concentration-dependent, with a demonstrated EC₅₀ of 88 nM. nih.gov By inhibiting AMPA-R activation, 12(S)-HETE prevents the excessive neuronal stimulation that characterizes excitotoxic conditions. nih.govnih.gov
Lipid Homeostasis and Peroxisomal Disorders
12(S)-HETE is a bioactive lipid derived from arachidonic acid, and its metabolic breakdown is closely tied to the function of peroxisomes, which are essential organelles for lipid metabolism. wikipedia.org
Implications in Peroxisomal Biogenesis Defects
Peroxisomes are responsible for the β-oxidation of specific fatty acids, including 12(S)-HETE. nih.govnih.govwikipedia.org This metabolic process shortens the fatty acid chain, converting 12(S)-HETE into metabolites such as 8-hydroxyhexadecatrienoic acid. nih.govnih.gov
Peroxisomal biogenesis disorders (PBDs), such as those within the Zellweger spectrum (ZSD), are characterized by the improper formation or absence of functional peroxisomes. nih.govrarediseases.org Consequently, the metabolic functions carried out by these organelles, including the β-oxidation of very-long-chain fatty acids and HETEs, are impaired. nih.govnih.gov
Studies using skin fibroblasts from patients with Zellweger syndrome have provided direct evidence for the role of peroxisomes in HETE metabolism. These peroxisome-deficient cells were unable to convert 12-HETE and 15-HETE into their chain-shortened metabolites. nih.govnih.gov This failure of metabolic processing led to an accumulation of 12-HETE within the Zellweger fibroblasts, primarily incorporated into phospholipids. nih.gov
These findings underscore the critical role of functional peroxisomes in maintaining lipid homeostasis by degrading signaling lipids like 12(S)-HETE. A defect in peroxisomal biogenesis disrupts this crucial metabolic pathway, leading to the accumulation of bioactive lipids that can interfere with normal cellular functions.
Table 2: 12-HETE Metabolism in Normal vs. Peroxisome-Deficient Cells
| Cell Type | Peroxisome Function | 12-HETE β-oxidation | Result |
|---|---|---|---|
| Normal Fibroblasts | Normal | Active | Conversion to metabolites |
| Zellweger Fibroblasts | Deficient | Inactive | Accumulation of 12-HETE |
Advanced Methodological Applications of 12 S Hete 19,20 Alkyne in Research
Lipidomics and Metabolomics Profiling
The study of lipids, or lipidomics, benefits greatly from tools that can track the complex metabolic networks these molecules are involved in. researchgate.netnih.gov 12(S)-HETE-19,20-alkyne serves as a powerful tracer in this field, allowing for detailed profiling of its metabolic fate.
Alkyne-tagged lipids like this compound are invaluable for monitoring both the synthesis (anabolism) and breakdown (catabolism) of fatty acids and their derivatives. nih.gov Once introduced into a biological system, this alkyne-containing molecule can be metabolized by the same enzymatic machinery that acts on its natural counterpart, 12(S)-HETE. wikipedia.orgnih.gov
Researchers can follow the incorporation of the alkyne tag into more complex lipids, providing insights into anabolic pathways. Conversely, they can track the appearance of smaller, alkyne-containing breakdown products to elucidate catabolic processes such as β-oxidation. nih.govbohrium.com This tracing methodology offers a dynamic view of lipid metabolism that is difficult to achieve with traditional techniques. researchgate.net The use of alkyne fatty acid tracers has enabled studies of fatty acid metabolism with high time resolution and sensitivity. nih.gov
Mass spectrometry (MS) is a cornerstone of modern lipidomics, providing detailed information on the structure and quantity of thousands of lipid species. bohrium.comnih.gov The use of alkyne-tagged lipids like this compound significantly enhances MS-based analyses. researchgate.netnih.gov
The primary challenge in tracer studies is distinguishing the labeled molecule from the vast pool of endogenous lipids. The alkyne group itself introduces a specific mass difference. However, the true power of this approach is realized when the alkyne tag is reacted with an azide-containing reporter molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of click chemistry. researchgate.netfrontiersin.org This reaction appends a new chemical group to the lipid, creating a substantial and unique mass shift that makes it easily detectable and separable from background signals in the mass spectrometer. researchgate.net This strategy dramatically improves the sensitivity and specificity of detection, allowing for the quantification of labeled lipids even at very low concentrations. nih.gov
Table 1: Comparison of Mass Spectrometry Approaches for Alkyne-Lipid Tracing
| Approach | Description | Advantages | Limitations |
| Direct MS Analysis | Direct detection of the alkyne-lipid based on its intrinsic mass. | Simple, no derivatization required. | Potential for signal overlap with naturally occurring lipids that have a similar mass (e.g., those with two additional double bonds). nih.gov |
| MS Analysis after Click Chemistry | The alkyne-lipid is reacted with an azide (B81097) reporter, then analyzed by MS. researchgate.net | Creates a large, unique mass shift, eliminating signal overlap. researchgate.net Greatly enhances detection sensitivity. nih.gov Enables multiplexing by using azide reporters of different masses. researchgate.net | Requires an additional chemical reaction step. |
Bioorthogonal Labeling for Protein and Lipid Interaction Studies
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govacs.org The alkyne-azide click reaction is a prime example and is central to the use of this compound for studying molecular interactions. frontiersin.orgnih.gov
Identifying the proteins that bind to specific lipids is crucial for understanding their biological functions. This compound can be used to "fish" for these binding partners. The typical workflow involves introducing the alkyne-lipid into cells, where it interacts with its target proteins. nih.gov Following this, the cells are lysed, and an azide-tagged reporter molecule, such as biotin-azide, is added. The click reaction covalently links the biotin (B1667282) tag to the this compound, and by extension, to any protein it is bound to. The resulting biotin-lipid-protein complexes can then be isolated using streptavidin affinity chromatography. Finally, the captured proteins are identified using mass spectrometry. rsc.org This powerful technique provides a snapshot of the lipid's interactome within a cellular context.
Understanding where a lipid is located within a cell and how it moves is fundamental to determining its function. By employing a fluorescent azide reporter in the click reaction, this compound can be visualized using fluorescence microscopy. nih.gov This allows researchers to map the subcellular distribution of the lipid, observing its accumulation in specific organelles or membranes. nih.gov Furthermore, live-cell imaging techniques can be used to track the movement of the fluorescently-tagged lipid in real-time, providing insights into lipid trafficking and dynamics within the cell.
Mechanistic Enzymology with Alkyne-Tagged Substrates
Alkyne-tagged lipids are also valuable tools for studying the enzymes involved in lipid metabolism. 12(S)-HETE is produced from arachidonic acid by 12-lipoxygenase (12-LOX) enzymes and can be further metabolized by other enzymes. wikipedia.orgnih.gov
By using this compound as a substrate analog, researchers can investigate the activity and mechanism of these downstream enzymes. The alkyne tag provides a convenient way to track the conversion of the substrate into its product(s) using methods like mass spectrometry or fluorescence (after click-labeling). This can be used to determine enzyme kinetics, identify novel metabolic pathways, and screen for enzyme inhibitors. The stability of the alkyne group allows it to pass through enzymatic reactions, making it a reliable tracer for dissecting complex biochemical transformations. mdpi.com
Evaluation of Lipoxygenase Pathway Enzyme Reactivity
This compound serves as a valuable substrate analog for studying the reactivity of enzymes within the lipoxygenase (LOX) pathway. Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce a variety of signaling molecules, including 12(S)-HETE. nih.govnih.gov The structural similarity of this compound to the natural product allows it to interact with the active sites of these enzymes.
Researchers can utilize this compound in enzymatic assays to characterize the kinetic parameters of lipoxygenases and related enzymes. By monitoring the conversion of this compound, insights into enzyme efficiency and substrate specificity can be gained. The terminal alkyne provides a handle for downstream analysis, allowing for the separation and identification of metabolic products. acs.org For instance, studies with similar ω-alkynyl fatty acid surrogates have shown that they are efficiently oxidized by lipoxygenase enzymes, although the rates of oxidation can be reduced compared to their natural counterparts. acs.org This allows for a comparative analysis of enzyme reactivity towards both the natural substrate and its modified version, providing a deeper understanding of the structural determinants of enzyme-substrate interactions.
The table below summarizes the utility of this compound in assessing lipoxygenase pathway enzyme reactivity.
| Application | Description | Research Finding |
| Substrate Mimicry | Acts as a surrogate for the natural lipoxygenase product 12(S)-HETE. | Enables the study of enzyme kinetics and substrate specificity in the lipoxygenase pathway. |
| Enzyme Activity Assays | Allows for the monitoring of enzymatic conversion to assess enzyme reactivity. | ω-alkynyl fatty acids are recognized and metabolized by lipoxygenases, indicating their utility as functional probes. acs.org |
| Metabolite Identification | The alkyne tag facilitates the isolation and identification of downstream metabolic products. | The metabolic fate of the alkyne-tagged lipid can be tracked to elucidate enzymatic pathways. acs.org |
Studies of Enzyme Inactivation by Alkyne Intermediates
Terminal alkynes are not only useful for tagging molecules but can also act as mechanism-based inactivators of certain enzymes. nih.gov In the context of the lipoxygenase pathway, the alkyne moiety of this compound can be exploited to study enzyme inactivation mechanisms. For some enzymes, the processing of an alkyne-containing substrate can lead to the formation of highly reactive intermediates within the active site.
Structural analogs of polyunsaturated fatty acids where cis-alkenes are replaced by alkynes have been shown to be irreversible inactivators of LOX enzymes. rug.nl The proposed mechanism involves the formation of a reactive allene (B1206475) radical within the enzyme's active site, which then covalently binds to the enzyme, leading to its inactivation. nih.gov By incubating lipoxygenases with this compound and analyzing the loss of enzymatic activity over time, researchers can investigate the potential for mechanism-based inhibition. This approach provides valuable information on the catalytic mechanism of the enzyme and can aid in the design of novel, potent, and specific enzyme inhibitors.
The following table details the application of this compound in studying enzyme inactivation.
| Application | Description | Research Finding |
| Mechanism-Based Inactivation | The alkyne group can be converted into a reactive species during catalysis, leading to irreversible enzyme inhibition. | Fatty acid analogs containing alkynes have been demonstrated to act as irreversible inactivators of lipoxygenases. rug.nl |
| Covalent Modification Studies | Can be used to identify the specific amino acid residues in the active site that are involved in the inactivation. | The formation of a reactive allene radical from an alkyne substrate can lead to covalent modification of the enzyme active site. nih.gov |
| Inhibitor Design | Provides a basis for the rational design of targeted and irreversible lipoxygenase inhibitors. | Understanding the inactivation mechanism allows for the development of more effective therapeutic agents targeting these enzymes. rsc.org |
Development of High-Throughput Screening Assays
The need to identify new and specific modulators of the lipoxygenase pathway for therapeutic purposes has driven the development of high-throughput screening (HTS) assays. nih.govnih.gov this compound is well-suited for the creation of robust and sensitive HTS platforms. Its "clickable" nature allows for the design of assays that can be easily automated and miniaturized.
In a typical HTS setup, a library of potential inhibitors is screened for their ability to block the enzymatic conversion of this compound by a target lipoxygenase. The alkyne tag on the substrate or its product can be linked to a reporter molecule, such as a fluorophore or biotin, via a click reaction. This allows for a quantitative readout of enzyme activity, which can be measured using plate readers compatible with HTS formats. The high specificity and efficiency of the click reaction minimize background noise and increase the reliability of the assay. Such HTS assays are instrumental in discovering novel lead compounds for drug development targeting inflammatory diseases and cancer where lipoxygenase pathways are implicated. researchgate.netnih.gov
The table below outlines the role of this compound in the development of high-throughput screening assays.
| Application | Description | Research Finding |
| "Clickable" Substrate | The terminal alkyne allows for easy and specific attachment of reporter molecules. | Click chemistry provides a robust and efficient method for labeling biomolecules in complex mixtures. |
| Fluorescence- or Biotin-Based Readouts | Enables the development of sensitive and quantitative assays for enzyme activity. | HTS assays utilizing click chemistry have been successfully developed for screening inhibitors of other lipid-modifying enzymes. |
| Assay Miniaturization and Automation | The simplicity and robustness of the click reaction are amenable to automated HTS platforms. | HTS is a crucial tool for the discovery of novel and selective inhibitors for various enzyme targets. nih.govnih.gov |
Applications in Proteomics for Protein Quantitation and Profiling
Activity-based protein profiling (ABPP) is a powerful proteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological samples. nih.gov this compound can be employed as an activity-based probe to identify and quantify lipoxygenases and other interacting proteins directly in their native environment.
In an ABPP workflow, the alkyne-containing probe is introduced to a cell lysate or even live cells. The probe covalently labels the active sites of its target enzymes in an activity-dependent manner. Following labeling, the alkyne tag is used to "click" on a reporter tag, such as biotin for affinity purification or a fluorescent dye for visualization. The biotinylated proteins can then be enriched and identified by mass spectrometry, providing a profile of the active enzymes in the sample. This approach allows for the quantitative comparison of enzyme activities between different biological states, for example, in healthy versus diseased tissues. ABPP with probes like this compound offers a unique opportunity to discover novel enzyme targets and to understand the regulation of the lipoxygenase pathway in health and disease. nih.gov
The table below summarizes the applications of this compound in proteomics.
| Application | Description | Research Finding |
| Activity-Based Protein Profiling (ABPP) | Functions as a chemical probe to covalently label active lipoxygenase enzymes. nih.gov | ABPP is a powerful technique for the functional analysis of enzymes in complex proteomes. nih.gov |
| Target Identification and Validation | Enables the identification of specific protein targets of 12(S)-HETE and its analogs. | Clickable probes have been successfully used to identify and characterize the targets of other bioactive lipids. |
| Quantitative Proteomics | Allows for the quantitative comparison of enzyme activity profiles across different biological samples. | Mass spectrometry-based proteomics can provide a global view of the active enzymes in a given proteome. |
Future Directions and Emerging Research Avenues for 12 S Hete 19,20 Alkyne
Integration with Advanced Imaging Techniques
Once tagged, 12(S)-HETE-19,20-alkyne can be visualized. Future research will increasingly pair this probe with cutting-edge imaging technologies to move beyond simple localization and observe its dynamics in unprecedented detail.
Super-resolution microscopy techniques, such as Photoactivation Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light, allowing for the visualization of tagged lipids at the single-molecule level. columbia.edunih.gov This will enable researchers to map the precise location of 12(S)-HETE within cellular membranes and signaling complexes.
Another promising technique is Lipid Expansion Microscopy (LExM), which physically expands the cellular sample after tagging, allowing for nanoscale imaging with conventional microscopes. cornell.edu This method has been successfully applied to lipids by using clickable metabolic labels that are then anchored to an expandable polymer network. cornell.edu
Mass Spectrometry Imaging (MSI) is a label-free technique that can map the distribution of hundreds of molecules, including lipids, directly in tissue sections or 3D cell cultures. nih.govnih.govrsc.orgbiorxiv.org By using the this compound probe, researchers can introduce a unique mass signature, allowing them to track the probe and its specific metabolic products throughout a complex biological sample, complementing the data from traditional MSI. nih.gov
Application in Organoid and 3D Culture Systems
Two-dimensional cell cultures fail to replicate the complex microenvironment of living tissues. Organoids and other three-dimensional (3D) culture systems are more physiologically relevant models for studying disease. youtube.com Future research will see the increasing application of this compound in these advanced systems.
In cancer research, for example, colon cancer spheroids can be treated with the alkyne probe to investigate how 12(S)-HETE and its metabolites are distributed within the tumor microenvironment and how they influence tumor growth and lipid metabolism. nih.govbiorxiv.org Using techniques like 3D-MSI, the spatial distribution of the probe and its downstream metabolites can be mapped within the spheroid, providing insights into metabolic heterogeneity within the tumor. nih.govbiorxiv.org This approach can be extended to organoid models of various diseases where 12(S)-HETE is implicated, such as diabetic retinopathy or cardiovascular disease, to study its role in a more context-rich environment. researchgate.net
Exploration of Stereoisomeric and Positional Isomeric Alkyne Probes
12(S)-HETE is just one of many hydroxyeicosatetraenoic acid isomers. The "R" stereoisomer, 12(R)-HETE, is produced by different enzymes and often has distinct, sometimes opposing, biological functions. wikipedia.org Similarly, positional isomers, where the hydroxyl group is at a different carbon (e.g., 19-HETE or 20-HETE), also have unique roles. wikipedia.org
A significant future direction will be the synthesis and application of alkyne-tagged versions of these other isomers. mdpi.com For instance, a "12(R)-HETE-19,20-alkyne" probe could be used to directly compare the metabolic fate, subcellular localization, and protein interactions of 12(R)-HETE versus 12(S)-HETE within the same biological system. This is crucial because receptors can be highly specific; the GPR31 receptor, for example, binds 12(S)-HETE with high affinity but does not bind 12(R)-HETE. wikipedia.org Creating a library of these isomeric probes will allow for a systematic dissection of the specific roles each lipid mediator plays in complex signaling networks.
Table 2: Key HETE Isomers for Future Probe Development
| Isomer | Known Characteristic | Rationale for Alkyne Probe |
|---|---|---|
| 12(R)-HETE | Stereoisomer of 12(S)-HETE with distinct biological activities and receptor binding. wikipedia.org | Direct comparison of metabolic fate and protein interactions against the 12(S) form. |
| 19-HETE | Positional isomer produced by cytochrome P450 enzymes; 19(R)-HETE can inhibit the actions of 20-HETE. wikipedia.org | To trace its unique metabolic pathways and identify its specific cellular targets. |
| 20-HETE | Positional isomer, also a cytochrome P450 product, with potent effects on blood vessels. wikipedia.org | To elucidate its role in cardiovascular physiology and pathology in complex models. |
| 5-HETE & 15-HETE | Other key lipoxygenase products with roles in inflammation and cancer. wikipedia.org | To differentiate their signaling pathways from the 12-lipoxygenase pathway. |
Computational Chemistry and Molecular Modeling for Alkyne Reactivity and Interactions
Computational approaches are becoming indispensable for predicting and understanding chemical reactivity and molecular interactions. Future research on this compound will benefit from these in silico tools.
Density Functional Theory (DFT) can be used to model the azide-alkyne cycloaddition reaction, helping to optimize reaction conditions and predict the feasibility of using novel, sterically hindered tags. rsc.orgresearchgate.net Such computational studies can provide insights into the reaction mechanism, including the role of the copper catalyst and the structure of transition states, guiding the design of more efficient click chemistry protocols. nih.gov
Furthermore, molecular docking and molecular dynamics simulations can be used to model the interaction of 12(S)-HETE with its known or putative receptors, such as GPR31 or the thromboxane (B8750289) receptor. nih.govnih.gov By comparing the docking of native 12(S)-HETE with that of the alkyne-modified probe, researchers can computationally assess whether the alkyne tag interferes with receptor binding. rsc.org This is a critical step to validate that the probe accurately mimics the behavior of the endogenous molecule, ensuring that the biological observations made are relevant and not artifacts of the chemical modification.
Elucidation of Unidentified 12(S)-HETE Metabolic Fates and Biological Functions
While 12(S)-HETE is known to be a signaling molecule, its complete metabolic pathway and full range of functions are not fully understood. The this compound probe is a powerful tool for addressing these unknowns.
Known metabolic pathways for 12(S)-HETE include conversion to 12-oxo-ETE, further hydroxylation (e.g., (ω-1)-hydroxylation to 12,19-diHETE by cytochrome P450 enzymes), and chain-shortening via β-oxidation. nih.govnih.govnih.gov By treating cells or organisms with the alkyne probe and using click chemistry to attach an affinity tag like biotin (B1667282), researchers can pull down and identify all resulting metabolites using mass spectrometry. This approach can confirm known pathways and, more importantly, uncover novel or cell-type-specific metabolic fates that have not yet been identified. nih.gov
This metabolomic approach, enabled by the alkyne probe, can help answer critical questions. For example, are there unidentified metabolites of 12(S)-HETE that possess unique biological activity? How does the metabolic profile of 12(S)-HETE change in different disease states, such as cancer or diabetes? tandfonline.com By identifying these unknown metabolic fates, researchers can gain a more complete picture of the 12-lipoxygenase pathway and its contribution to cellular physiology and pathology.
Q & A
Q. How can researchers ensure optimal solubility of 12(S)-HETE-19,20-alkyne in aqueous buffers for in vitro studies?
- Methodological Answer : To maximize solubility in aqueous buffers (e.g., PBS pH 7.2), first dissolve the compound in ethanol (≥97% purity) under a nitrogen stream to evaporate the solvent, then immediately reconstitute in the desired aqueous buffer. For enhanced solubility, dissolve directly in 0.1 M Na₂CO₃ (solubility: 2 mg/ml) before diluting with PBS. Avoid storing aqueous solutions for >24 hours due to instability .
Q. Table 1: Solubility of this compound
| Solvent/Buffer | Solubility (mg/ml) | Stability Considerations |
|---|---|---|
| Ethanol | Fully miscible | Stable for ≥1 year at -20°C |
| PBS (pH 7.2) | 0.5 | Use within 24 hours |
| 0.1 M Na₂CO₃ | 2.0 | Dilute with PBS immediately |
Q. What are the critical steps for handling and storing this compound to preserve its functional integrity?
- Methodological Answer : Store the compound at -20°C in ethanol to prevent degradation. When changing solvents, use inert gas-purged DMSO or dimethyl formamide to avoid oxidation. For cell-based assays, pre-test ethanol concentrations to ensure they do not exceed 0.1% (v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers validate the specificity of this compound in click chemistry-based tagging without interference from endogenous alkyne-containing metabolites?
- Methodological Answer : Use negative controls (e.g., cells treated with non-alkyne 12(S)-HETE) to distinguish background signals. Combine with mass spectrometry (LC-MS/MS) to confirm the identity of tagged products. Optimize reaction conditions (e.g., copper concentration, reaction time) based on protocols from Kolb & Sharpless (2003) to minimize non-specific binding .
Q. What experimental strategies can resolve contradictory data on this compound’s role in tumor cell adhesion across different cell lines?
- Methodological Answer : Systematically vary experimental parameters:
- Cell lines : Test adhesion in multiple models (e.g., endothelial vs. fibronectin-coated surfaces).
- Concentration gradients : Use 0.1–1.0 µM ranges to identify dose-dependent effects.
- Inhibitors : Co-treat with lipoxygenase inhibitors (e.g., baicalein) to isolate 12(S)-HETE-specific pathways.
- Replicates : Perform triplicate experiments with blinded analysis to reduce bias.
Reference Grossi et al. (1989) for bidirectional control mechanisms of tumor adhesion .
Q. How can this compound be integrated with omics approaches to map its metabolic fate in inflammatory pathways?
- Methodological Answer : Combine click chemistry tagging with proteomics (e.g., biotin-streptavidin pull-down assays) to identify binding partners. For lipidomic profiling, use stable isotope-labeled analogs to trace incorporation into eicosanoid pathways. Validate findings with siRNA knockdown of putative receptors (e.g., GPR31) .
Data Contradiction Analysis
- Key Consideration : Discrepancies in tumor adhesion studies may arise from differences in:
- Cell membrane composition : Lipid raft integrity affects receptor (e.g., IRGpIIb/IIIa) accessibility.
- Experimental timing : Adhesion assays conducted at 1 hr vs. 24 hrs may yield opposing results due to feedback loops.
- Data normalization : Use internal controls (e.g., total protein quantification) to standardize measurements .
Ethical and Reproducibility Guidelines
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data (e.g., NMR, MS) in public repositories like MetaboLights.
- Reproducibility : Document solvent preparation steps (e.g., inert gas purging) and instrument calibration protocols to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
